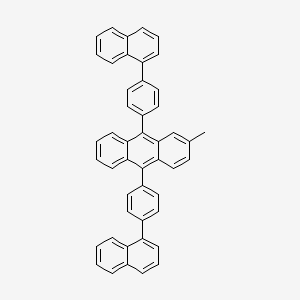
2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene is a complex organic compound known for its unique photophysical properties. It is commonly used as a blue emitter in organic light-emitting diodes (OLEDs) due to its high efficiency and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene typically involves a multi-step process. One common method includes the Suzuki coupling reaction, where a boronic acid derivative of naphthalene is coupled with a halogenated anthracene derivative in the presence of a palladium catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is usually achieved through recrystallization or sublimation to obtain high-purity material .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce dihydroanthracene derivatives .
Aplicaciones Científicas De Investigación
2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a blue emitter in OLEDs and as a fluorescent probe in various analytical techniques.
Biology: Employed in bioimaging and as a sensor for detecting biological molecules.
Industry: Utilized in the development of high-efficiency organic electronic devices, including OLEDs and organic photovoltaics
Mecanismo De Acción
The mechanism by which 2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene exerts its effects is primarily through its photophysical properties. It exhibits strong fluorescence and phosphorescence, making it an excellent candidate for use in OLEDs. The compound’s ambipolar transporting ability allows for efficient charge carrier recombination, leading to high luminescence efficiency .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-9,10-bis(naphthalen-2-yl)anthracene
- 2-Methyl-9,10-di(2-naphthyl)anthracene
- 2-Methyl-9,10-di(7-naphthalenyl)anthracene
Uniqueness
Compared to similar compounds, 2-Methyl-9,10-bis(4-(naphthalen-1-yl)phenyl)anthracene offers superior stability and efficiency as a blue emitter. Its unique molecular structure provides a wide energy band-gap and stable thin-film morphology, making it highly suitable for use in advanced organic electronic devices .
Propiedades
Fórmula molecular |
C47H32 |
|---|---|
Peso molecular |
596.8 g/mol |
Nombre IUPAC |
2-methyl-9,10-bis(4-naphthalen-1-ylphenyl)anthracene |
InChI |
InChI=1S/C47H32/c1-31-20-29-44-45(30-31)47(37-27-23-35(24-28-37)41-19-9-13-33-11-3-5-15-39(33)41)43-17-7-6-16-42(43)46(44)36-25-21-34(22-26-36)40-18-8-12-32-10-2-4-14-38(32)40/h2-30H,1H3 |
Clave InChI |
RGFLEMYYJPDJOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65)C7=CC=C(C=C7)C8=CC=CC9=CC=CC=C98 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


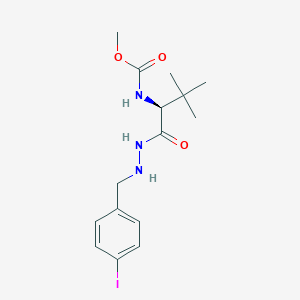

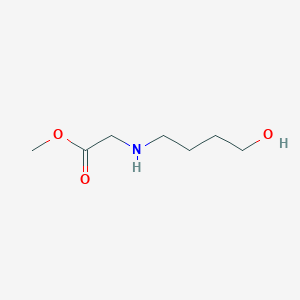
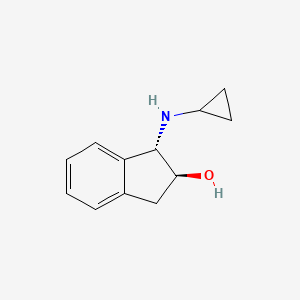

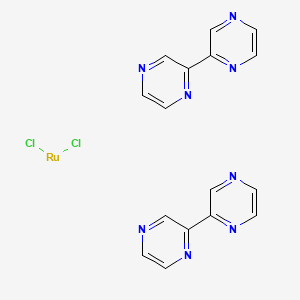
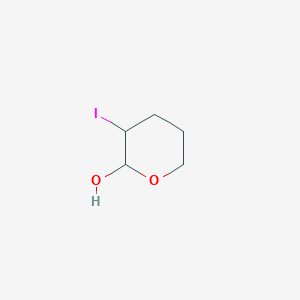
![N-(tert-Butyl)-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13100482.png)
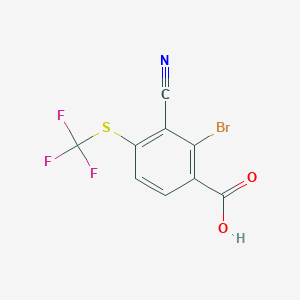
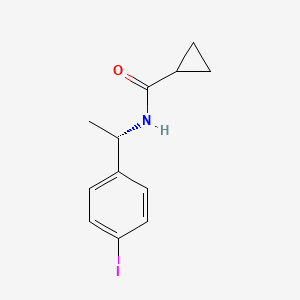
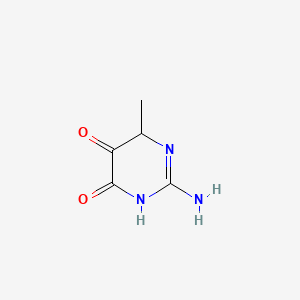
![Ethyl 3-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13100516.png)
![4-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100530.png)
![5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B13100531.png)
